2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by the presence of a bromothiophene moiety, a benzodiazepine core, and an ethylphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. The initial step often includes the bromination of thiophene to obtain 5-bromothiophene. This is followed by the formation of the benzodiazepine core through a cyclization reaction involving appropriate precursors. The final step involves the acylation of the benzodiazepine intermediate with 4-ethylphenylacetyl chloride under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects. The bromothiophene moiety may contribute to the compound’s binding affinity and specificity towards certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 4-(5-bromothiophen-2-yl)benzonitrile
- 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide is unique due to its combination of a benzodiazepine core with a bromothiophene moiety and an ethylphenylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C23H20BrN3O2S |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-[4-(5-bromothiophen-2-yl)-2-oxo-3H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H20BrN3O2S/c1-2-15-7-9-16(10-8-15)25-22(28)14-27-19-6-4-3-5-17(19)26-18(13-23(27)29)20-11-12-21(24)30-20/h3-12H,2,13-14H2,1H3,(H,25,28) |
InChI Key |
BKRAJQIXMUWZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.